



Application Notes: Competitive ELISA for Furaltadone Metabolite (AMOZ) Detection

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Compound of Interest		
Compound Name:	AMOZ-CHPh-3-acid	
Cat. No.:	B12382243	Get Quote

These application notes provide a detailed overview and protocol for the detection of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), using a competitive enzyme-linked immunosorbent assay (ELISA). This method is a sensitive and high-throughput screening tool for detecting illegal furaltadone use in various food matrices.

Introduction

Furaltadone, a nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to the carcinogenic potential of its residues.[1][2][3] After administration, furaltadone is rapidly metabolized and its tissue-bound metabolite, AMOZ, persists for an extended period. Therefore, the detection of AMOZ serves as a marker for the illegal use of furaltadone.[4]

The competitive ELISA is a widely used immunoassay for the quantitative detection of AMOZ. The principle of this assay relies on the competition between the free AMOZ in the sample and a labeled AMOZ derivative (the tracer or coating antigen) for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of AMOZ in the sample. For detection, AMOZ is typically derivatized to a more immunogenic form, such as a nitrophenyl derivative (NP-AMOZ) or a carboxyphenyl derivative (CPAMOZ), to enable antibody recognition.

Assay Performance Characteristics



The performance of competitive ELISAs for AMOZ detection is characterized by several key parameters, including the half-maximal inhibitory concentration (IC50), limit of detection (LOD), cross-reactivity, and recovery rates in various sample matrices.

Table 1: Summary of Quantitative Performance Data for AMOZ Competitive ELISA

Parameter	Value	Matrix	Reference
IC50	0.11 ng/mL	-	
0.09 ng/mL (FLISA)	-	_	_
0.325 μg/kg	Cultured Fish		
0.14 μg/L	-	_	
0.074 ng/mL	-	_	
0.13 ng/mL	-		
LOD	0.1 μg/kg	Cultured Fish	
0.01 μg/L	-	_	
0.1 ppb	Muscle, Liver, Honey, Milk, Egg		
0.15 ppb	Muscle (fish, shrimp)	_	
Recovery Rate	81.1–105.3%	Spiked Animal Tissue	
89.8–112.5%	Cultured Fish	_	
81.0–104.0%	Fish and Shrimp		
80%±25%	Muscle, Liver, Egg	-	
75%±15%	Honey, Milk	-	
92.1–107.7%	Fish, Shrimp, Honey, Egg	_	
82.6–108.4%	Animal Tissues		



Table 2: Cross-Reactivity of AMOZ ELISA

Compound	Cross-Reactivity (%)	Reference
2-NP-AMOZ	100	_
CPAMOZ	122.2	_
AMOZ	10.7	_
Furaltadone	8.9	-
NPAMOZ	100	
CPAMOZ	27.45	_
AMOZ	0.18	_
NPAMOZ	118	_
AMOZ	2.3	-
FTD	16.3	-
AOZ, AHD, SEM	< 0.1	

Experimental Protocols

The following protocols are generalized from multiple sources and provide a comprehensive guide for sample preparation and the competitive ELISA procedure for AMOZ detection.

I. Sample Preparation and Derivatization

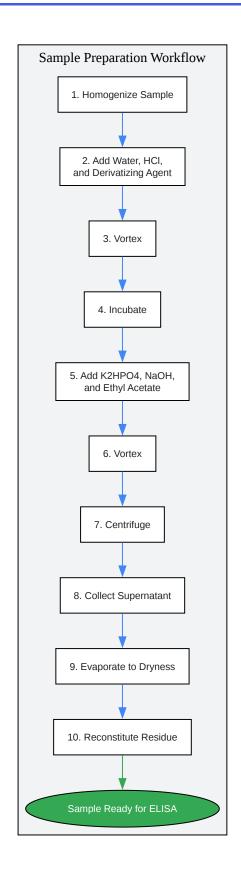
This process involves the extraction of protein-bound AMOZ from tissues, followed by derivatization to enable detection.

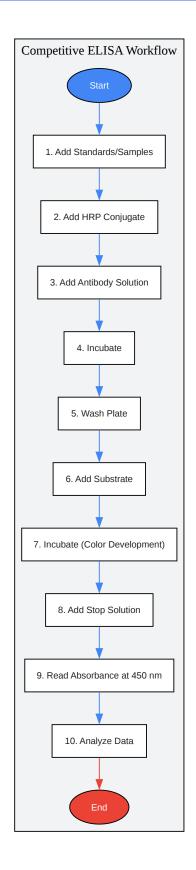
- Homogenization: Weigh 1 ± 0.05 g of the homogenized sample into a centrifuge tube.
- · Hydrolysis and Derivatization:
 - \circ Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 μ L of a derivatizing agent (e.g., 50 mM 2-nitrobenzaldehyde in DMSO) to the sample.



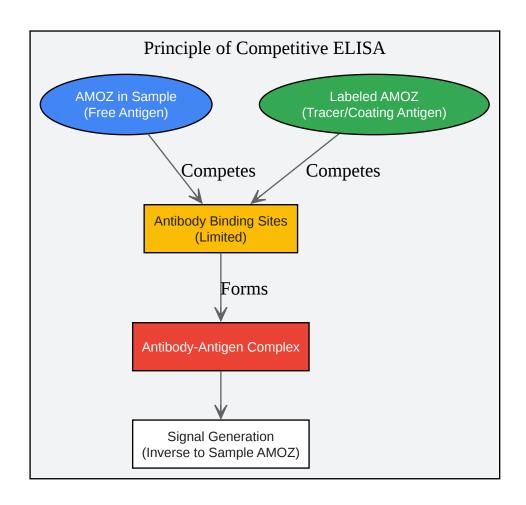
- Vortex the mixture for 5 minutes.
- Incubate the mixture. Options include overnight at 37°C, for 3 hours in a 50°C water bath, or in a boiling water bath for 10 minutes.
- Neutralization and Extraction:
 - Allow the sample to cool to room temperature.
 - Add 5 mL of 0.1 M K2HPO4, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.
 - Vortex for 5 minutes.
- Centrifugation and Collection:
 - Centrifuge at 4000 rpm for 10-20 minutes at room temperature.
 - Transfer the upper ethyl acetate layer to a clean tube.
- Evaporation and Reconstitution:
 - Evaporate the ethyl acetate extract to dryness under a stream of nitrogen at 50-60°C.
 - Reconstitute the dried residue in a known volume of reconstitution buffer (e.g., 1 mL of n-hexane followed by 1 mL of 0.1 M PBS, collecting the lower solution). The reconstituted sample is now ready for ELISA analysis.











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References

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- 4. Development of a competitive ELISA for the detection of a furaltadone marker residue, 3amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in cultured fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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